molecular formula C22H32N4O2 B7169158 N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7169158
M. Wt: 384.5 g/mol
InChI Key: PYIKWUPABSPPBV-UHFFFAOYSA-N
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Description

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound featuring a pyrrolidinone and piperidine moiety

Properties

IUPAC Name

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c27-21(17-25-14-6-8-18(25)16-24-12-4-1-5-13-24)23-19-9-2-3-10-20(19)26-15-7-11-22(26)28/h2-3,9-10,18H,1,4-8,11-17H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIKWUPABSPPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2CC(=O)NC3=CC=CC=C3N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative and a suitable nucleophile.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, usually through the hydrogenation of pyridine or by cyclization of a suitable precursor.

    Coupling of the Two Rings: The final step involves coupling the pyrrolidinone and piperidine rings through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidinone and piperidine rings.

    Reduction: Reduction reactions can also occur, potentially converting the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

    Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the compound with hydroxyl groups replacing carbonyl groups.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide has several research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies of enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(morpholin-1-ylmethyl)pyrrolidin-1-yl]acetamide
  • N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide

Uniqueness

N-[2-(2-oxopyrrolidin-1-yl)phenyl]-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of pyrrolidinone and piperidine rings, which confer distinct pharmacological properties. Its structure allows for specific interactions with biological targets that may not be possible with similar compounds, making it a valuable molecule for research and potential therapeutic applications.

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